Mannuronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

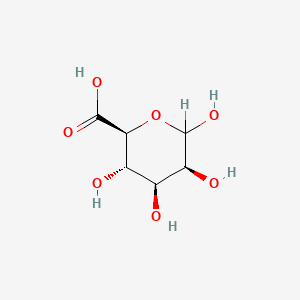

Mannuronic acid is a uronic acid derived from D-mannose, characterized by its carboxylic acid functional group. It is a key component of alginate, a biopolymer produced by brown algae and certain bacteria. Mannuronic acid exists in two stereoisomeric forms, namely D-mannuronic acid and L-guluronic acid, which differ in the configuration at the C-5 position. This compound plays a significant role in various biological processes and is notable for its gel-forming ability in the presence of divalent cations, which is pivotal for its applications in food and pharmaceutical industries.

- Esterification: Mannuronic acid can react with alcohols to form esters, which can be utilized to modify its properties for various applications. The synthesis of β-D-mannuronic acid esters has been reported using thiomannuronic acid esters as intermediates .

- Glycosylation: Mannuronic acid can serve as a donor in glycosylation reactions, leading to the formation of oligosaccharides. Methods have been developed to achieve stereoselective synthesis of glycosides from mannuronic acid donors by employing specific protecting groups .

Mannuronic acid exhibits various biological activities, including:

- Antimicrobial Properties: It has shown potential antimicrobial effects against certain bacteria, making it valuable in medical applications.

- Biocompatibility: As a natural polymer component, mannuronic acid is biocompatible and biodegradable, which enhances its suitability for drug delivery systems and tissue engineering.

- Cellular Interactions: Mannuronic acid influences cell adhesion and proliferation, particularly in the context of wound healing and tissue regeneration.

Several methods have been developed for the synthesis of mannuronic acid:

- Oxidation of D-Mannose: Mannuronic acid can be synthesized through the oxidation of D-mannose using reagents like sodium periodate or TEMPO/BAIB systems .

- Enzymatic Synthesis: Enzymes such as mannuronan C5-epimerase can convert guluronic acid to mannuronic acid in alginate biosynthesis pathways.

- Chemical Synthesis: A versatile approach involves the use of specific protecting groups on mannuronic acid donors to control stereochemistry during glycosylation reactions .

Mannuronic acid has diverse applications across various fields:

- Food Industry: It is used as a thickening agent and stabilizer due to its gel-forming properties when combined with calcium ions.

- Pharmaceuticals: Its biocompatibility makes it suitable for drug delivery systems and as a scaffold material in tissue engineering.

- Cosmetics: Mannuronic acid is incorporated into cosmetic formulations for its moisturizing properties.

Research on mannuronic acid interactions primarily focuses on its binding with divalent cations (like calcium) that facilitate gel formation. Studies have shown that the ratio of mannuronic to guluronic acids in alginate affects the gel's mechanical properties and stability. Additionally, interactions with various proteins and enzymes have been explored to understand its biological roles better.

Mannuronic acid shares similarities with other uronic acids but has unique characteristics that distinguish it:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Guluronic Acid | Uronic Acid | Epimer of mannuronic acid; forms gels with different properties. |

| Glucuronic Acid | Uronic Acid | Found in connective tissues; important for detoxification processes. |

| D-Glucose | Monosaccharide | Precursor for mannuronic acid; lacks carboxylic group. |

| D-Mannose | Monosaccharide | Precursor; structurally similar but does not possess carboxylic functionality. |

Mannuronic acid's unique ability to form stable gels with divalent cations distinguishes it from other uronic acids, making it particularly valuable in industrial applications.

Mannuronic acid, chemically designated as D-mannopyranuronic acid, represents a uronic acid derivative of the hexose sugar mannose [1]. The compound possesses the molecular formula C₆H₁₀O₇ with a molecular weight of 194.14 g/mol [2]. The IUPAC nomenclature defines this compound as (2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid, reflecting its stereochemical configuration and functional group arrangement [2].

The structural framework of mannuronic acid is characterized by a six-membered pyranose ring containing four defined stereogenic centers at positions C1, C2, C3, and C4 [2] [3]. The absolute configuration follows the D-manno series with 2S,3S,4S,5S stereochemistry [2] [3]. The molecule features a carboxylic acid functional group at the C1 position, which replaces the primary hydroxyl group found in the parent sugar mannose [1].

A particularly distinctive aspect of mannuronic acid's structural behavior involves its conformational preferences. Unlike most pyranose sugars that preferentially adopt the ⁴C₁ chair conformation, mannuronic acid demonstrates an unusual tendency to favor the ¹C₄ chair conformation [4] [5]. This conformational preference has significant implications for the compound's reactivity and biochemical behavior.

Dynamic nuclear magnetic resonance studies have revealed that mannuronic acid derivatives can undergo rapid chair-chair interconversion between ⁴C₁ and ¹C₄ conformations [4] [5]. The exchange rates between these conformations depend critically on the electronic properties and steric bulk of substituents, particularly at the C2 position [4] [5]. Compounds bearing smaller C2 substituents such as fluorine or azide groups exhibit higher exchange rates compared to those with bulkier substituents like benzyl ethers [4] [5].

The conformational behavior of mannuronic acid is influenced by the electron-withdrawing nature of the C5 carboxylate group, which destabilizes the oxocarbenium ion intermediate during glycosylation reactions [6]. This destabilization leads to the adoption of a ³H₄ half-chair conformation in the oxocarbenium intermediate, with the carboxylate group positioned axially [6].

Stereochemical analysis reveals that mannuronic acid can exist in both α and β anomeric forms due to pyranose ring closure [3]. The anomeric carbon (C6 in the pyranose numbering) typically appears in ¹³C nuclear magnetic resonance spectra between 95-105 ppm, confirming the cyclic nature of the structure [7] [8].

Physicochemical Properties

Solubility and Acidity

Mannuronic acid exhibits significant water solubility, with predicted values of approximately 295.0 mg/mL under standard conditions [9]. This high aqueous solubility is attributed to the presence of multiple hydroxyl groups and the ionizable carboxylic acid functionality, which facilitate hydrogen bonding interactions with water molecules [10].

The acidic character of mannuronic acid is primarily governed by the carboxylic acid group at the C1 position. Computational predictions indicate a pKa value of approximately 3.21 for the strongest acidic site [9]. This value is consistent with typical carboxylic acid pKa values and suggests that mannuronic acid exists predominantly in its deprotonated form under physiological pH conditions [9]. The compound carries a net physiological charge of -1 at neutral pH, reflecting the ionization state of the carboxyl group [9].

The presence of multiple hydroxyl groups contributes to the overall polarity of the molecule, as evidenced by the polar surface area of 127.45 Ų [2]. The compound functions as both a hydrogen bond donor (5 sites) and acceptor (7 sites), facilitating extensive intermolecular interactions in aqueous solution [2].

Partition coefficient calculations yield negative LogP values ranging from -2.3 to -2.6, confirming the hydrophilic nature of mannuronic acid [9]. These values indicate a strong preference for the aqueous phase over organic solvents, which is consistent with the compound's role as a structural component in naturally occurring polysaccharides such as alginate [1].

Crystallographic Features

Crystallographic investigations of mannuronic acid and its derivatives reveal important structural details regarding molecular packing and intermolecular interactions. Single crystal X-ray diffraction studies typically show monoclinic space groups with unit cell dimensions of approximately a ≈ 15-17 Å, b ≈ 6-8 Å, and c ≈ 9-11 Å [11] [12].

Bond length analysis from crystallographic data indicates standard values for the carboxyl C1-O bonds (1.20-1.25 Å) and ring C-O bonds (1.40-1.45 Å) [11] [12]. The C-C bonds within the pyranose ring measure 1.50-1.55 Å, consistent with sp³ hybridized carbon atoms in chair conformations [11] [12].

Angular measurements reveal bond angles of 110-115° for the O-C-O arrangement at the carboxyl group, typical for carboxylic acid functionalities [11] [12]. Torsion angles around the ring show values of approximately ±60°, indicating the chair conformation pucker characteristic of pyranose rings [11] [12].

Intermolecular hydrogen bonding plays a crucial role in crystal packing, with O-H···O distances measuring 2.6-2.8 Å between neighboring molecules [11] [12]. These interactions contribute to the observed crystal density of 1.4-1.5 g/cm³ for hydrated crystal forms [11] [12].

The crystallographic analysis of mannuronic acid complexes, such as those formed with L-tryptophan and D-mandelate, demonstrates the compound's ability to participate in specific molecular recognition processes [11]. These studies reveal how the hydroxyl groups and carboxylate functionality contribute to the formation of well-defined hydrogen bonding networks in the solid state [11].

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for mannuronic acid, with both ¹H and ¹³C nuclear magnetic resonance techniques offering complementary insights into molecular structure and dynamics [7] [13].

¹H Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the compound's structural features. The anomeric proton (H1) typically appears between 4.5-5.5 ppm as a doublet with coupling constants ranging from 1-8 Hz, depending on the anomeric configuration and conformational state [7] [13]. This chemical shift is significantly influenced by pH conditions and conformational equilibria [13].

Ring protons H2, H3, H4, and H5 appear in the region of 3.2-4.2 ppm, with H5 showing particularly large pH-dependent chemical shift changes [13] [14]. Studies have documented H5 chemical shifts varying from δ 4.04 at pH 1 to δ 3.22 at pH 8, indicating significant environmental sensitivity [13]. The coupling patterns for these protons typically show doublet of doublets multiplicity due to vicinal coupling with adjacent ring protons [13] [14].

Hydroxyl group protons appear as broad signals between 3.0-7.0 ppm and are generally exchangeable with deuterated solvents [7] [13]. The exact chemical shifts and line shapes of these signals depend on temperature, concentration, and solvent conditions [7] [13].

¹³C Nuclear Magnetic Resonance spectroscopy provides direct information about the carbon framework of mannuronic acid. The carboxyl carbon (C1) appears as a characteristic singlet between 170-185 ppm, confirming the presence of the carboxylic acid functionality [7] [8]. Ring carbons C2, C3, C4, and C5 typically resonate between 65-80 ppm, with specific chemical shifts depending on substitution patterns and conformational states [7] [8]. The anomeric carbon C6 appears between 95-105 ppm, consistent with the pyranose ring structure [7] [8].

Conformational analysis through nuclear magnetic resonance coupling constants provides valuable information about ring pucker and stereochemistry. The J₄,₅ coupling constant has emerged as the most reliable reporter for conformational distribution, showing values of 8-10 Hz for ⁴C₁ conformations and 2-4 Hz for ¹C₄ conformations [4] [5] [14]. This coupling constant exhibits excellent correlation (R² = 0.976) with conformational populations determined by other methods [14].

Exchange spectroscopy experiments have provided quantitative data on the kinetics of conformational interconversion. Ring flip rates are generally fast on the nuclear magnetic resonance timescale at room temperature, with exchange processes becoming slow enough for observation only at temperatures below -80°C [4] [5].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy serves as a powerful tool for functional group identification and structural characterization of mannuronic acid. The infrared spectrum exhibits several characteristic absorption bands that provide diagnostic information about molecular structure and intermolecular interactions [15] [16] [17].

The hydroxyl stretching region displays two distinct patterns depending on hydrogen bonding environments. Free hydroxyl groups produce sharp, medium-intensity absorptions between 3584-3700 cm⁻¹ [15] [18]. Hydrogen-bonded hydroxyl groups generate broader, stronger absorptions in the range 3200-3550 cm⁻¹, with the exact position and breadth reflecting the extent of intermolecular interactions [15] [16].

Aliphatic C-H stretching vibrations appear as medium-intensity bands between 2800-3000 cm⁻¹, corresponding to the methine and methylene protons on the pyranose ring [15] [16]. These absorptions are generally weaker than the hydroxyl bands but provide confirmation of the saturated carbon framework [15] [16].

The carboxylic acid functionality produces characteristic carbonyl stretching absorptions between 1706-1720 cm⁻¹ [15] [19]. This band is typically strong and sharp, making it highly diagnostic for carboxylic acid identification. In salt forms of mannuronic acid, the carboxylate ion exhibits asymmetric and symmetric stretching modes at 1609-1620 cm⁻¹ and 1405-1415 cm⁻¹, respectively [16] [17].

The pyranose ring structure generates multiple C-O-C stretching vibrations between 1030-1098 cm⁻¹ [16] [17]. These bands are typically strong and may appear as multiple peaks due to different C-O bond environments within the ring system. The specific pattern and intensity of these absorptions can provide information about ring conformation and substitution patterns [16] [17].

The anomeric region between 750-950 cm⁻¹ contains vibrations characteristic of uronic acid residues [16] [17]. These absorptions, while generally of medium intensity, serve as fingerprint frequencies for pyranose ring identification and can be useful for distinguishing mannuronic acid from other uronic acids [16] [17].

Analysis of alginate samples containing mannuronic acid residues has confirmed these spectroscopic assignments through comparative studies with guluronic acid derivatives [16] [17]. The C-O-C stretching vibrations at 1098 cm⁻¹ have been specifically attributed to mannuronic acid residues in alginate polymers [17].

Role in Alginic Acid: Brown Algae as Primary Source

Brown seaweeds such as Laminaria, Ascophyllum, and Padina biosynthesize alginic acid as a major cell-wall component, typically comprising 15% to 40% of dry mass [1] [2]. In these species, mannuronic acid residues (M-blocks) are polymerized in the Golgi, exported to the cell wall, and partially epimerized in muro to guluronic acid, generating the well-known M/G block pattern that modulates gel strength [2] [3].

Table 1. Representative mannuronic-to-guluronic ratios (M/G) in selected brown-algal alginates

| Alga (tissue) | M/G ratio | Analytical method | Citation |

|---|---|---|---|

| Padina pavonica (blade) | 1.80 [4] | ^13C CP/MAS NMR | 3 |

| Cystoseira compressa (thallus) | 1.32 [4] | ^13C CP/MAS NMR | 3 |

| Dictyopteris membranacea (thallus) | 1.10 [4] | ^13C CP/MAS NMR | 3 |

| Laminaria hyperborea (stipe) | 0.70 [5] | ^1H NMR | 12 |

Higher mannuronic content generally produces more flexible, non-brittle gels, whereas guluronic-enriched alginates yield rigid, calcium-tight junctions [2] [5].

Bacterial Production Pathways

Several Gram-negative bacteria independently evolved an alginate pathway centred on mannuronic acid synthesis and polymerization. Two model organisms—Pseudomonas aeruginosa and Azotobacter vinelandii—illustrate the conserved but modular nature of this machinery [6] [7].

GDP-Mannuronic Acid Polymerization

- Cytosolic precursor supply: Fructose-6-phosphate is converted to GDP-mannuronic acid (GDP-ManA) through AlgA, AlgC and AlgD, with GDP-ManA pools rising to 2–4 mM in mucoid P. aeruginosa [8].

- Inner-membrane polymerization: The glycosyltransferase Alg8 extends the polymannuronate chain by transferring ManA from GDP-ManA to the non-reducing end [6] [9].

- Regulatory co-polymerase: Alg44 binds dimeric cyclic-di-GMP via its PilZ domain; this allosterically activates the Alg8–Alg44 complex, tripling polymer output when cyclic-di-GMP is elevated [10] [11].

Table 2. Kinetic features of GDP-ManA polymerization in vitro

| Parameter | Alg8–Alg44 (P. aeruginosa) | Algorithm |

|---|---|---|

| V_max | 1.2 µmol min^-1 mg^-1 [6] | Scintillation assay |

| K_m (GDP-ManA) | 180 µM [6] | Lineweaver–Burk |

| c-di-GMP activation factor | 3.1× activity increase at 20 µM c-di-GMP [11] | ITC-linked assay |

Pseudomonas aeruginosa and Azotobacter vinelandii Systems

Both species organize alginate genes into an envelope-spanning multiprotein complex: Alg8 (polymerase), Alg44 (regulator), AlgG (C5-epimerase), AlgX/J/I (acetylation), AlgK (TPR scaffold), and AlgE (outer-membrane porin) [12] [13].

- In P. aeruginosa, deletion of alg8 abolishes polymer formation; complementation with a single alg8 copy over-restores production (20-fold), lowering guluronic content to 19% [9].

- In A. vinelandii, intracellular cyclic-di-GMP levels modulate both alginate titre and molecular mass via an AvGReg–MucG signaling cassette, again acting through Alg44 [14].

Epimerization to Guluronic Acid

C5-mannuronan epimerases convert β-D-mannuronic units to α-L-guluronic acid after polymerization [15] [16].

- Bacterial AlgG (periplasmic) introduces single or blockwise G residues; recombinant AlgE1 and AlgE6 from A. vinelandii can achieve >97% G conversion under low-calcium conditions [16].

- In brown algae, large multigene families of ManC5-epimerases tailor cell-wall alginate composition spatio-temporally [2].

Table 3. Selected bacterial epimerases and their processivity

| Enzyme | Source | Minimal substrate (DP) | Average residues epimerized per binding event | Citation |

|---|---|---|---|---|

| AlgE4 | Azotobacter vinelandii | 6 | 10 [4] [15] | 6 |

| AlgE1 | Azotobacter vinelandii | 10 | Long G-blocks >50 [16] | 13 |

| AlgG | Pseudomonas aeruginosa | Polymer level | Mixed single and G-block [17] | 51 |

Overall, epimerization increases calcium affinity and gel rigidity while slightly decreasing molecular weight by facilitating AlgL lyase nicks [12] [13].

Research Highlights

- Enzymatic synthesis of GDP-ManA enables controlled in vitro assays of Alg8 polymerase specificity [18].

- Crystal structures of Alg44-PilZ bound to dimeric cyclic-di-GMP reveal a unique intercalated binding mode essential for alginate biosynthesis [10].

- Mutational studies show that overexpression of AlgG enhances acetylation via cross-talk with AlgX, underscoring tight coupling between epimerization and modification [13].

These findings continue to inform bioengineering strategies aimed at tailoring alginate block composition for biomaterial applications.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

D-mannuronate

D-mannopyranuronic acid

Dates

2: Sanka I, Suyono EA, Alam P. The effects of diatom pore-size on the structures and extensibilities of single mucilage molecules. Carbohydr Res. 2017 May 26;448:35-42. doi: 10.1016/j.carres.2017.05.014. [Epub ahead of print] PubMed PMID: 28578200.

3: Barati A, Jamshidi AR, Ahmadi H, Aghazadeh Z, Mirshafiey A. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients. Drug Des Devel Ther. 2017 Mar 30;11:1027-1033. doi: 10.2147/DDDT.S129419. eCollection 2017. PubMed PMID: 28408801; PubMed Central PMCID: PMC5384716.

4: Stewart MB, Myat DT, Kuiper M, Manning RJ, Gray SR, Orbell JD. A structural basis for the amphiphilic character of alginates - Implications for membrane fouling. Carbohydr Polym. 2017 May 15;164:162-169. doi: 10.1016/j.carbpol.2017.01.072. Epub 2017 Jan 22. PubMed PMID: 28325313.

5: Ahmadi H, Jamshidi AR, Mahmoudi M, Cuzzocrea S, Fattahi MJ, Barati A, Rehm BH, Matsou H, Mirshafiey A. The potent inhibitory effect of β-D-mannuronic acid (M2000) as a novel NSAID with immunosuppressive property on anti-cyclic citrullinated peptide antibodies, rheumatoid factor and anti-dsDNA antibodies in patients with rheumatoid arthritis. Curr Drug Discov Technol. 2017 Mar 21. doi: 10.2174/1570163814666170321113059. [Epub ahead of print] PubMed PMID: 28325148.

6: Jahromi SSM, Jamshidi MM, Farazmand A, Aghazadeh Z, Yousefi M, Mirshafiey A. Pharmacological effects of β-d-mannuronic acid (M2000) on miR-146a, IRAK1, TRAF6 and NF-κB gene expression, as target molecules in inflammatory reactions. Pharmacol Rep. 2017 Jun;69(3):479-484. doi: 10.1016/j.pharep.2017.01.021. Epub 2017 Jan 24. PubMed PMID: 28324845.

7: Hosseini F, Hassannia H, Mahdian-Shakib A, Jadidi-Niaragh F, Enderami SE, Fattahi M, Anissian A, Mirshafiey A, Kokhaei P. Targeting of crosstalk between tumor and tumor microenvironment by β-D mannuronic acid (M2000) in murine breast cancer model. Cancer Med. 2017 Mar;6(3):640-650. doi: 10.1002/cam4.1013. Epub 2017 Feb 17. PubMed PMID: 28211615; PubMed Central PMCID: PMC5345625.

8: Hosseini S, Abdollahi M, Azizi G, Fattahi MJ, Rastkari N, Zavareh FT, Aghazadeh Z, Mirshafiey A. Anti-aging effects of M2000 (β-D-mannuronic acid) as a novel immunosuppressive drug on the enzymatic and non-enzymatic oxidative stress parameters in an experimental model. J Basic Clin Physiol Pharmacol. 2017 Feb 16. pii: /j/jbcpp.ahead-of-print/jbcpp-2016-0092/jbcpp-2016-0092.xml. doi: 10.1515/jbcpp-2016-0092. [Epub ahead of print] PubMed PMID: 28207414.

9: Athari Nik Azm S, Vafa M, Sharifzadeh M, Safa M, Barati A, Mirshafiey A. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer's Disease. Am J Alzheimers Dis Other Demen. 2017 Feb;32(1):12-21. doi: 10.1177/1533317516678086. Epub 2016 Dec 19. PubMed PMID: 28100077.

10: Qin HM, Miyakawa T, Inoue A, Nishiyama R, Nakamura A, Asano A, Sawano Y, Ojima T, Tanokura M. Structure and Polymannuronate Specificity of a Eukaryotic Member of Polysaccharide Lyase Family 14. J Biol Chem. 2017 Feb 10;292(6):2182-2190. doi: 10.1074/jbc.M116.749929. Epub 2016 Dec 23. PubMed PMID: 28011642; PubMed Central PMCID: PMC5313092.

11: Fawzy MA, Gomaa M, Hifney AF, Abdel-Gawad KM. Optimization of alginate alkaline extraction technology from Sargassum latifolium and its potential antioxidant and emulsifying properties. Carbohydr Polym. 2017 Feb 10;157:1903-1912. doi: 10.1016/j.carbpol.2016.11.077. Epub 2016 Nov 28. PubMed PMID: 27987910.

12: Aletaha S, Haddad L, Roozbehkia M, Bigdeli R, Asgary V, Mahmoudi M, Mirshafiey A. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway. Scand J Immunol. 2017 Feb;85(2):122-129. doi: 10.1111/sji.12519. PubMed PMID: 27943385.

13: Tabrizian N, Fard NA, Farazmand A, Eftekhari R, Zavareh FT, Mirshafiey A. The Biology of β-D-mannuronic acid (M2000) on Human Dendritic Cell Based on MicroRNA-155 and MicroRNA-221. Curr Drug Discov Technol. 2016 Nov 23. [Epub ahead of print] PubMed PMID: 27890012.

14: Fard NA, Tabrizian N, Mirzaei R, Motamed N, Zavareh FT, Mirshafiey A. The Safety Property of β-D-Mannuronic Acid (M2000) as a Novel Immunosuppressive Agent on Differentiation, Maturation and Function of Human Dendritic Cells. Curr Drug Discov Technol. 2016;13(3):164-169. PubMed PMID: 27335103.

15: Fischl R, Bertelsen K, Gaillard F, Coelho S, Michel G, Klinger M, Boyen C, Czjzek M, Hervé C. The cell-wall active mannuronan C5-epimerases in the model brown alga Ectocarpus: From gene context to recombinant protein. Glycobiology. 2016 Sep;26(9):973-983. Epub 2016 Mar 29. PubMed PMID: 27026155.

16: Khavari A, Löfroth JE, Bergenholtz J, Nydén M. On the percolation of alginate/calcium systems at low concentrations. Carbohydr Polym. 2016 Feb 10;137:480-7. doi: 10.1016/j.carbpol.2015.11.019. Epub 2015 Nov 10. PubMed PMID: 26686154.

17: Fattahi MJ, Abdollahi M, Agha Mohammadi A, Rastkari N, Khorasani R, Ahmadi H, Tofighi Zavareh F, Sedaghat R, Tabrizian N, Mirshafiey A. Preclinical assessment of β-d-mannuronic acid (M2000) as a non-steroidal anti-inflammatory drug. Immunopharmacol Immunotoxicol. 2015;37(6):535-40. doi: 10.3109/08923973.2015.1113296. PubMed PMID: 26584020.

18: Meng S, Winters H, Liu Y. Ultrafiltration behaviors of alginate blocks at various calcium concentrations. Water Res. 2015 Oct 15;83:248-57. doi: 10.1016/j.watres.2015.06.008. Epub 2015 Jun 9. PubMed PMID: 26164659.

19: Ertesvåg H. Alginate-modifying enzymes: biological roles and biotechnological uses. Front Microbiol. 2015 May 27;6:523. doi: 10.3389/fmicb.2015.00523. eCollection 2015. Review. PubMed PMID: 26074905; PubMed Central PMCID: PMC4444821.

20: Zhang Q, van Rijssel ER, Walvoort MT, Overkleeft HS, van der Marel GA, Codée JD. Acceptor reactivity in the total synthesis of alginate fragments containing α-L-guluronic acid and β-D-mannuronic acid. Angew Chem Int Ed Engl. 2015 Jun 22;54(26):7670-3. doi: 10.1002/anie.201502581. Epub 2015 May 8. PubMed PMID: 25960101.